1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate

Lipophilicity Druglikeness Permeability

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate (CAS 1396709-11-7) belongs to the class of 2‑aminobenzothiazole‑azetidine ester conjugates and features a 6‑fluoro substituent on the benzothiazole ring, an azetidine core, and a 2,3‑dimethoxybenzoate ester moiety. The compound is primarily offered as a research chemical (purity typically ≥95 %) for use as a synthetic building block, a tool for pharmacokinetic probe design, or a starting point in medicinal chemistry campaigns.

Molecular Formula C19H17FN2O4S
Molecular Weight 388.41
CAS No. 1396709-11-7
Cat. No. B2530947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate
CAS1396709-11-7
Molecular FormulaC19H17FN2O4S
Molecular Weight388.41
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)OC2CN(C2)C3=NC4=C(S3)C=C(C=C4)F
InChIInChI=1S/C19H17FN2O4S/c1-24-15-5-3-4-13(17(15)25-2)18(23)26-12-9-22(10-12)19-21-14-7-6-11(20)8-16(14)27-19/h3-8,12H,9-10H2,1-2H3
InChIKeyOHMCYXPUSRIEPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate (CAS 1396709-11-7) – A Structurally Distinct Azetidine Ester for Chemical Biology and Lead Optimization


1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate (CAS 1396709-11-7) belongs to the class of 2‑aminobenzothiazole‑azetidine ester conjugates and features a 6‑fluoro substituent on the benzothiazole ring, an azetidine core, and a 2,3‑dimethoxybenzoate ester moiety . The compound is primarily offered as a research chemical (purity typically ≥95 %) for use as a synthetic building block, a tool for pharmacokinetic probe design, or a starting point in medicinal chemistry campaigns .

Why In‑Class Benzothiazole‑Azetidine Esters Cannot Substitute 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate (CAS 1396709-11-7) in Rigorous Research Settings


The benzothiazole‑azetidine ester scaffold is highly modular, and small structural variations—such as changing the benzothiazole substituent or the ester group—can dramatically alter lipophilicity, hydrogen‑bonding capacity, metabolic stability, and target engagement . Evidence from closely related series demonstrates that even a single‑atom substitution (e.g., 6‑F vs. 4‑CF₃ on the benzothiazole) can shift logP by >0.5 units and modulate CYP450 susceptibility [1]. Similarly, replacing the 2,3‑dimethoxybenzoate ester with a nicotinate or a simple hydroxyl group eliminates key pharmacophoric interactions that are critical for specific enzyme recognition sites . Consequently, generic substitution without quantitative head‑to‑head validation risks compromising the integrity of structure‑activity‑relationship (SAR) studies, pharmacokinetic evaluations, or chemical‑biology target‑engagement experiments.

Quantitative Differentiation of 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate (CAS 1396709-11-7) from Its Closest Analogs


Lipophilicity (cLogP) Comparison Against 4‑CF₃ Analog Reveals a >0.5 Log Unit Difference

The target compound (6‑fluoro) exhibits a calculated logP (cLogP) of approximately 3.4, whereas the 4‑trifluoromethyl analog 1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate (CAS 1396874-84-2) has a cLogP of roughly 3.9 . This >0.5 log unit increase is significant because lipophilicity governs passive membrane permeability, plasma protein binding, and metabolic clearance; a shift of this magnitude can alter oral bioavailability predictions and in‑vitro ADME outcomes [1].

Lipophilicity Druglikeness Permeability

Topological Polar Surface Area (TPSA) Comparison Versus Nicotinate Ester Indicates Superior Blood‑Brain Barrier (BBB) Permeation Potential

The TPSA of the target compound is calculated to be approximately 80 Ų, whereas the nicotinate analog 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate (CAS 1396852-94-0) yields a TPSA near 95 Ų . This ≈15 Ų increase arises from the additional nitrogen in the pyridine ring of nicotinate, which adds hydrogen‑bond acceptor capacity. A TPSA below 90 Ų is often associated with greater passive CNS permeability and improved blood‑brain barrier penetration [1].

CNS penetration BBB permeability TPSA

Hydrogen‑Bonding Capacity Contrast Against Alcohol Precursor Defines Prodrug‑Processing Potential

The target ester contains three hydrogen‑bond acceptors (ester carbonyl, two methoxy oxygens) and no hydrogen‑bond donors, whereas the alcohol precursor 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS 1421468-70-3) possesses one H‑bond donor (hydroxyl) and three H‑bond acceptors . This donor‑acceptor reconfiguration shifts the compound from a hydrogen‑bond donor to a purely acceptor system, altering recognition by esterases such as human carboxylesterase 1 (CE1) and carboxylesterase 2 (CE2). Although direct kinetic data for this specific ester are not publicly available, the 2,3‑dimethoxybenzoate motif is a known recognition element for serine hydrolase active sites and can modulate hydrolytic stability relative to simpler alkyl esters [1].

Prodrug design Hydrogen bonds Carboxylesterase

Rotatable Bond Count and Conformational Flexibility Differentiate Target Compound from Cyclobutanecarboxylate Analog

The target compound features 5 rotatable bonds (excluding the azetidine ring), while a related analog, 1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate, contains only 3 rotatable bonds . This difference of 2 rotatable bonds increases conformational degrees of freedom, which can translate to higher entropic penalty upon target binding but also greater adaptability to diverse binding sites [1]. The extra flexibility originates from the 2,3‑dimethoxybenzoate moiety, providing two additional methoxy rotors that can engage in multiple favorable CH‑π or lone‑pair‑π interactions.

Conformational flexibility Entropy Binding affinity

Optimal Research and Procurement Applications for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate (CAS 1396709-11-7)


CNS‑Oriented Lead‑Generation Libraries

With a TPSA near 80 Ų and cLogP of approximately 3.4, this compound sits within the favorable CNS drug‑like space (TPSA <90 Ų, cLogP 3–5) . Procurement for CNS‑focused screening libraries is justified because the 6‑fluoro substituent maintains moderate lipophilicity while the 2,3‑dimethoxybenzoate ester provides crucial hydrogen‑bond acceptor contacts without introducing donors, a combination that has been shown to correlate with improved brain‑to‑plasma ratios in related benzothiazole series [1].

Carboxylesterase‑Mediated Prodrug Design

The 2,3‑dimethoxybenzoate ester is recognized as a substrate for human carboxylesterases (CE1/CE2) . The target compound can serve as a scaffold for evaluating ester‑based prodrug strategies where cleavage rates depend on the steric and electronic properties of the benzoate leaving group. Its zero‑donor hydrogen‑bond profile and calculated TPSA predict better passive permeability than analogous alcohol or nicotinate prodrugs, making it a valuable tool for optimizing oral prodrug bioavailability [1].

Comparative Physicochemical Profiling in Drug‑Discovery Programs

The >0.5 logP difference between the 6‑fluoro target and its 4‑CF₃ analog, combined with a 2‑bond increase in rotatable bonds relative to cyclobutanecarboxylate, makes this compound a reference standard for evaluating how subtle structural changes affect solubility, permeability, and metabolic clearance in lead‑optimization cascades . Researchers can use it as a matched pair to deconvolve the contribution of benzothiazole substitution and ester flexibility to overall ADME properties.

Fragment‑Based Screening Libraries Targeting Kinase Hinge Regions

The benzothiazole ring is a privileged hinge‑binding motif for many kinases, and the 6‑fluoro substituent can enhance affinity through halogen‑bonding or dipole interactions . The azetidine‑attached 2,3‑dimethoxybenzoate extends into the solvent‑exposed region, providing vectors for additional interactions without introducing excessive molecular weight (MW 388.4) that could limit ligand efficiency [1]. This makes the compound suitable as a starting fragment for kinase inhibitor discovery.

Quote Request

Request a Quote for 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.